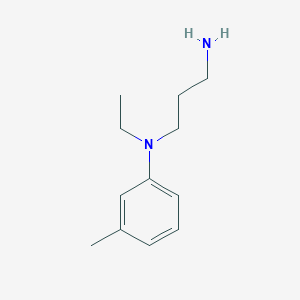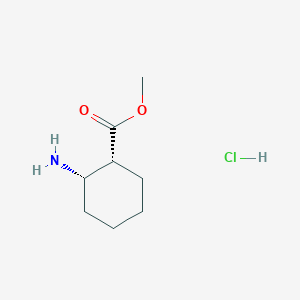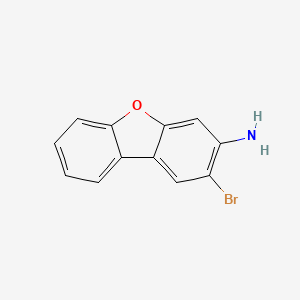![molecular formula C13H30O5Si3 B3156794 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate CAS No. 83692-44-8](/img/structure/B3156794.png)
3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Descripción general
Descripción
This compound, also known as 3-Methacryloxy-2-hydroxypropoxy)propylbis (trimethylsiloxy)methylsilane (SiGMA), is a siloxane macromere . It can be used in the formation of hydrogels for the preparation of contact lenses . It also acts as a silane coupling agent, silane adhesion promoter, silane hydrophobing agent, silane dispersing agent, and silane crosslinking agent .
Molecular Structure Analysis
The linear formula of this compound is H2C=C(CH3)CO2(CH2)3Si[OSi(CH3)3]3 . Its molecular weight is 422.81 .Physical And Chemical Properties Analysis
The compound has a boiling point of 112-115 °C at 0.2 mmHg . Its density is 0.918 g/mL at 25 °C . It’s worth noting that it’s immiscible with water .Aplicaciones Científicas De Investigación
Material Science Applications
Organosilicon compounds, such as 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate, have been extensively studied for their applications in material science. These compounds are particularly valuable for their role in creating hybrid materials with enhanced properties. For instance, Mai and Militz (2004) explored the use of organo-functional silanes, including trimethylsilyl derivatives, for wood impregnation treatments. These treatments contribute to improved dimensional stability, durability, and fire resistance of wood, showcasing the compound's potential in enhancing material performance and protection Mai & Militz, 2004.
Environmental Science Applications
In environmental science, the study of endocrine-disrupting chemicals (EDCs) is crucial, and compounds like bisphenol A (BPA) have been the focus due to their widespread use and potential health impacts. Although this compound is distinct from BPA, research into similar organosilicon compounds provides valuable insights into understanding the behavior and fate of EDCs in aquatic environments. For example, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, another class of EDCs, in aquatic environments, highlighting the importance of understanding the environmental impact of synthetic compounds Haman et al., 2015.
Chemistry Applications
The versatility of organosilicon compounds extends to chemistry applications, where they are used in synthesis and modification processes. For example, the synthesis and functionalization of phosphonic acids involve organosilicon compounds due to their ability to form stable bonds with various functional groups. Sevrain et al. (2017) discussed the synthesis of phosphonic acids from organosilicon precursors, demonstrating the compound's utility in creating bioactive molecules and materials for analytical purposes, highlighting its broad applicability in chemical synthesis Sevrain et al., 2017.
Mecanismo De Acción
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of skin contact, washing with plenty of soap and water (P302 + P352) .
Propiedades
IUPAC Name |
3-[hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O5Si3/c1-12(2)13(14)16-10-9-11-21(15,17-19(3,4)5)18-20(6,7)8/h15H,1,9-11H2,2-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZHOGQQIFYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O5Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044085 | |
| Record name | 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83692-44-8 | |
| Record name | 3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



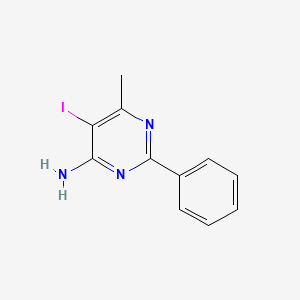
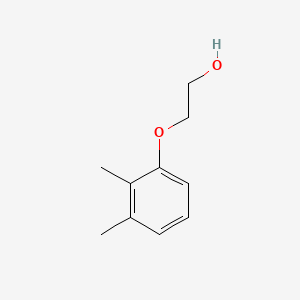

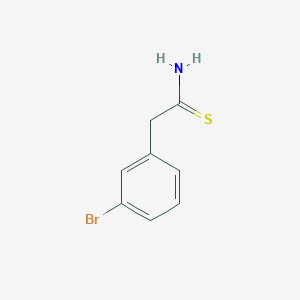
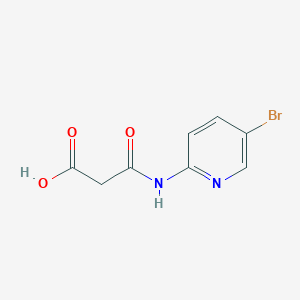
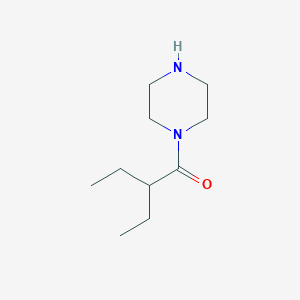
![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)
